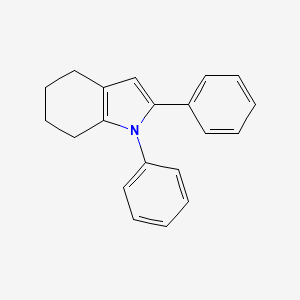

1H-Indole, 4,5,6,7-tetrahydro-1,2-diphenyl-

CAS No.: 51495-03-5

Cat. No.: VC17030059

Molecular Formula: C20H19N

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51495-03-5 |

|---|---|

| Molecular Formula | C20H19N |

| Molecular Weight | 273.4 g/mol |

| IUPAC Name | 1,2-diphenyl-4,5,6,7-tetrahydroindole |

| Standard InChI | InChI=1S/C20H19N/c1-3-9-16(10-4-1)20-15-17-11-7-8-14-19(17)21(20)18-12-5-2-6-13-18/h1-6,9-10,12-13,15H,7-8,11,14H2 |

| Standard InChI Key | BKDORYQBHTXBEH-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=C(C1)C=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a partially saturated indole backbone, with the pyrrole ring fused to a cyclohexane moiety. The 1- and 2-positions of the indole core are substituted with phenyl groups, as confirmed by its IUPAC name: 1,2-diphenyl-4,5,6,7-tetrahydroindole . Key structural descriptors include:

Table 1: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 273.4 g/mol |

| XLogP3-AA | 5.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 0 |

| Rotatable Bond Count | 2 |

| Heavy Atom Count | 21 |

Spectroscopic and Conformational Analysis

The 3D conformer model reveals a non-planar structure due to steric interactions between the phenyl substituents and the tetrahydroindole ring. The cyclohexane moiety adopts a chair conformation, minimizing strain. Computational studies predict a moderate lipophilicity (XLogP3-AA = 5.2), suggesting potential membrane permeability in biological systems .

Synthetic Methodologies

Historical Routes to Tetrahydroindole Scaffolds

While direct synthesis protocols for 1,2-diphenyl-4,5,6,7-tetrahydroindole are scarce in the literature, analogous tetrahydroindol-4-one derivatives are typically synthesized via:

-

Paal-Knorr Cyclization: Reaction of γ-keto amines with carbonyl compounds under acidic conditions .

-

Palladium-Catalyzed C-H Arylation: Functionalization of preformed tetrahydroindoles with aryl halides, as demonstrated in the synthesis of N-fused isoquinoline derivatives .

Adaptations for 1,2-Diphenyl Substitution

A plausible route involves:

-

N-Alkylation: Reacting 4,5,6,7-tetrahydroindole with bromobenzene in the presence of a base (e.g., KCO) to introduce the first phenyl group.

-

Electrophilic Aromatic Substitution: Directed ortho-metalation using LDA (lithium diisopropylamide) followed by quenching with phenylboronic acid to install the second phenyl group .

Scheme 1: Hypothetical Synthesis Pathway

Challenges include regioselectivity control and minimizing over-alkylation, necessitating careful optimization of reaction stoichiometry and temperature .

| Compound | Target | IC (nM) |

|---|---|---|

| Molindone | Dopamine D2 Receptor | 12 |

| Indeno[1,2-b]indole | CK2 Kinase | 8.5 |

| 1,2-Diphenyl Deriv. | (Predicted) | N/A |

Material Science Applications

Optoelectronic Properties

The extended π-system formed by the two phenyl groups and the indole core suggests potential for:

-

Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer due to low polarity and high thermal stability.

-

Nonlinear Optical Materials: The asymmetric charge distribution could enhance second-harmonic generation efficiency .

Challenges in Device Integration

-

Solubility Limitations: Low polar surface area (4.9 Ų) necessitates the use of non-polar solvents (e.g., toluene) for thin-film deposition.

-

Oxidative Stability: The pyrrole nitrogen may require protection against atmospheric oxidation during processing .

Future Research Directions

-

Synthetic Optimization: Developing enantioselective routes to access chiral variants for stereochemical activity studies.

-

Targeted Biological Screening: Prioritizing kinase and GPCR panels to validate predicted inhibitory activity.

-

Material Characterization: Measuring charge-carrier mobility and bandgap properties for optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume